4-ヒドロキシ-3-ニトロベンズアルデヒド

概要

説明

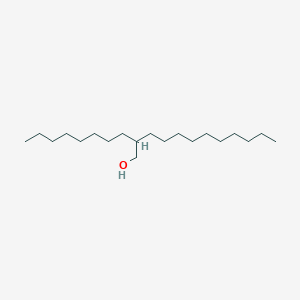

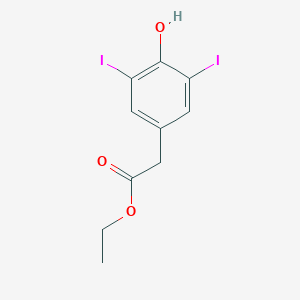

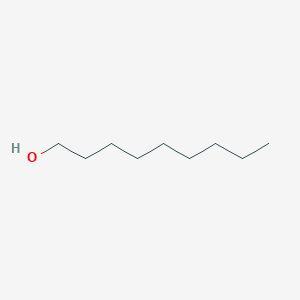

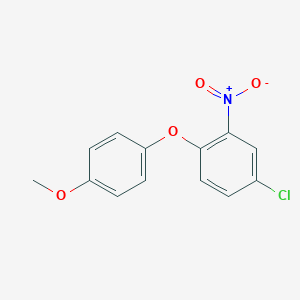

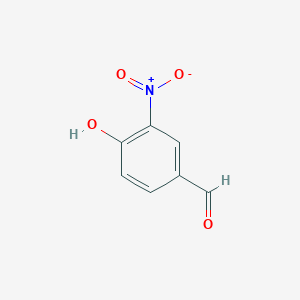

4-ヒドロキシ-3-ニトロベンズアルデヒドは、分子式がC7H5NO4である有機化合物です。ベンゼン環にヒドロキシ基(-OH)とニトロ基(-NO2)が結合し、さらにアルデヒド基(-CHO)が結合していることが特徴です。 この化合物は、化学、生物学、産業など、さまざまな分野で応用されていることが知られています .

2. 製法

合成経路と反応条件: 4-ヒドロキシ-3-ニトロベンズアルデヒドは、4-ヒドロキシベンズアルデヒドのニトロ化によって合成することができます。このプロセスでは、4-ヒドロキシベンズアルデヒドを氷冷酢酸に懸濁し、硝酸などのニトロ化剤を攪拌しながら滴下します。 その後、反応混合物を冷却し、ろ過し、生成物をエタノールから再結晶させて純粋な4-ヒドロキシ-3-ニトロベンズアルデヒドを得ます .

工業生産方法: 工業的には、4-ヒドロキシ-3-ニトロベンズアルデヒドの製造は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、高収率と高純度が得られるように最適化されています。 連続フローリアクターや自動システムを使用することで、反応条件と製品品質の一貫性を維持することができます .

科学的研究の応用

4-ヒドロキシ-3-ニトロベンズアルデヒドは、科学研究において幅広い用途があります。

作用機序

4-ヒドロキシ-3-ニトロベンズアルデヒドの作用機序には、特定の分子標的や経路との相互作用が関与しています。ヒドロキシ基とニトロ基は、その反応性と生物活性に重要な役割を果たしています。例えば、この化合物は求核置換反応において求電子剤として作用し、さまざまな誘導体の形成につながります。 さらに、ニトロ基は還元されてアミノ誘導体を形成することができ、これらは異なる生物活性を示す可能性があります .

生化学分析

Biochemical Properties

4-Hydroxy-3-nitrobenzaldehyde has been found to interact with certain enzymes and proteins in biochemical reactions . For instance, it has been used as the aldehyde component in an enantioselective thioester aldol reaction . This reaction was catalyzed by copper (II) triflate in the presence of a chiral bisoxazoline ligand

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

準備方法

Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-nitrobenzaldehyde can be synthesized through the nitration of 4-hydroxybenzaldehyde. The process involves suspending 4-hydroxybenzaldehyde in ice-cold acetic acid and adding a nitrating agent, such as nitric acid, dropwise with stirring. The reaction mixture is then cooled, filtered, and the product is recrystallized from ethanol to obtain pure 4-hydroxy-3-nitrobenzaldehyde .

Industrial Production Methods: In industrial settings, the production of 4-hydroxy-3-nitrobenzaldehyde follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

化学反応の分析

反応の種類: 4-ヒドロキシ-3-ニトロベンズアルデヒドは、さまざまな化学反応を起こします。その中には以下のようなものがあります。

酸化: アルデヒド基は酸化されて4-ヒドロキシ-3-ニトロ安息香酸を形成することができます。

還元: ニトロ基はアミノ基に還元され、4-ヒドロキシ-3-アミノベンズアルデヒドとなります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。

還元: パラジウム触媒(Pd/C)の存在下で水素ガス(H2)などの還元剤を使用します。

主な生成物:

酸化: 4-ヒドロキシ-3-ニトロ安息香酸。

還元: 4-ヒドロキシ-3-アミノベンズアルデヒド。

類似化合物との比較

4-ヒドロキシ-3-ニトロベンズアルデヒドは、以下のようないくつかの類似化合物と比較することができます。

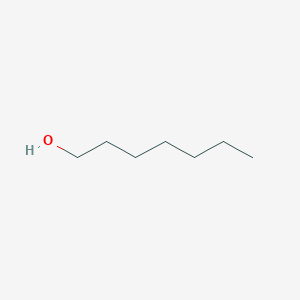

4-ヒドロキシベンズアルデヒド: ニトロ基を持たないため、特定の化学反応では反応性が低くなります。

3-ニトロベンズアルデヒド: ヒドロキシ基を持たないため、溶解性と反応性に影響を与えます。

4-ヒドロキシ-3-アミノベンズアルデヒド: 4-ヒドロキシ-3-ニトロベンズアルデヒドを還元して生成され、異なる化学的および生物学的性質を示します.

4-ヒドロキシ-3-ニトロベンズアルデヒドの独自性は、ヒドロキシ基とニトロ基の両方が存在することによって生まれます。これは、さまざまな用途において、独特の反応性と多様性を提供します .

特性

IUPAC Name |

4-hydroxy-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHJCZRFJGXPTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184195 | |

| Record name | 4-Hydroxy-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3011-34-5 | |

| Record name | 4-Hydroxy-3-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3011-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-nitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003011345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3011-34-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the biological activities of derivatives synthesized from 4-hydroxy-3-nitrobenzaldehyde?

A1: Research indicates that certain hydrazone derivatives of 4-hydroxy-3-nitrobenzaldehyde, specifically those containing a benzo[d]thiazole group, exhibit weak antibacterial and antifungal activity. Compounds tested against B. subtilis, S. cerevisiae, E. coli, and P. aeruginosa showed activity at a concentration of 200 µg/L. []

Q2: Can you describe the crystal structure of 4-hydroxy-3-nitrobenzaldehyde?

A2: 4-Hydroxy-3-nitrobenzaldehyde crystallizes with two independent molecules in the unit cell. [] The hydroxyl group in each molecule forms two hydrogen bonds: an intramolecular bond with the nitro group and an intermolecular bond with the aldehyde group of a neighboring molecule. This arrangement results in a linear chain structure within the crystal. []

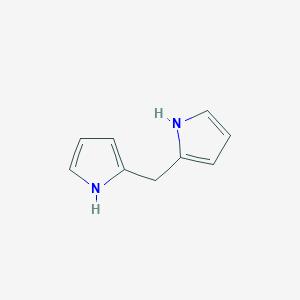

Q3: How is 4-hydroxy-3-nitrobenzaldehyde used in the synthesis of other compounds?

A3: 4-Hydroxy-3-nitrobenzaldehyde serves as a versatile starting material for synthesizing various compounds. It readily undergoes condensation reactions with amines to form Schiff bases. [] For example, it reacts with S-benzyl dithiocarbazate to create a new bidentate NS Schiff base ligand. [] This ligand can then be used to synthesize metal complexes with potential biological activities. [] Additionally, it can be reacted with anthrone to produce 10-(4-Hydroxy-3-nitrobenzylidene)anthrone. []

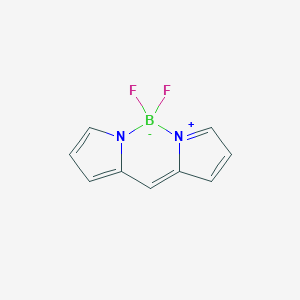

Q4: Has 4-hydroxy-3-nitrobenzaldehyde been used in the synthesis of fluorescent probes?

A4: Yes, researchers have utilized 4-hydroxy-3-nitrobenzaldehyde in the synthesis of a novel exocyclic ring-fused boron-dipyrromethene (BODIPY) derivative. [] This BODIPY derivative demonstrated sensitivity to pH changes in basic solutions, highlighting its potential as a fluorescent probe for pH sensing within a specific alkaline range. []

Q5: Are there any studies investigating the interaction of 4-hydroxy-3-nitrobenzaldehyde with resveratrol?

A5: Research shows that in an acidic environment (pH 3.0), 4-hydroxy-3-nitrobenzaldehyde is one of the oxidative breakdown products formed when the stilbene antioxidant resveratrol reacts with nitrite ions. [] This reaction also yields other products, including nitro derivatives of resveratrol and dimers. []

Q6: What spectroscopic techniques are typically used to characterize 4-hydroxy-3-nitrobenzaldehyde?

A6: Researchers commonly employ a combination of spectroscopic techniques to characterize 4-hydroxy-3-nitrobenzaldehyde, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). [, , ] These techniques provide valuable information about the compound's functional groups, structure, and molecular weight.

Q7: Can 4-hydroxy-3-nitrobenzaldehyde be used in the synthesis of spirolactones?

A7: Yes, researchers have successfully synthesized new spirolactones using 4-hydroxy-3-nitrobenzaldehyde as a starting material. [] These syntheses demonstrate the utility of this compound in accessing diverse chemical structures.

Q8: Are there any documented applications of 4-hydroxy-3-nitrobenzaldehyde in the synthesis of dyes for keratin fibers?

A8: While not a dye itself, 4-hydroxy-3-nitrobenzaldehyde is listed as a potential component (component B) in a patent describing novel substances for dyeing keratin fibers, particularly human hair. [] The patent highlights the ability of these substances, which include at least one compound of a specific formula (component A) and an aldehyde like 4-hydroxy-3-nitrobenzaldehyde, to produce vibrant and lightfast hair colors. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。